
Fmoc-HomoCys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-HomoCys-OH typically involves the protection of the homocysteine thiol group with a trityl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of homocysteine with trityl chloride to form S-trityl-L-homocysteine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-S-trityl-L-homocysteine .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: : Fmoc-HomoCys-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine peptides.
科学的研究の応用
Chemistry: : Fmoc-HomoCys-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of homocysteine residues, which can form disulfide bonds, enhancing the stability and functionality of peptides .
Biology: : In biological research, this compound is used to study protein folding and stability. The incorporation of homocysteine residues can mimic natural disulfide bonds, providing insights into protein structure and function .
Medicine: : this compound is used in the development of peptide-based therapeutics. The ability to form stable disulfide bonds makes it valuable in designing peptides with enhanced stability and bioactivity .
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
作用機序
The mechanism of action of Fmoc-HomoCys-OH involves the formation of stable disulfide bonds within peptides. The trityl group protects the thiol group during synthesis, preventing unwanted reactions. Upon deprotection, the free thiol group can form disulfide bonds, stabilizing the peptide structure. This mechanism is crucial in the synthesis of peptides with specific structural and functional properties .
類似化合物との比較
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HomoCys-OH but with a cysteine residue instead of homocysteine.
Fmoc-Pen(Trt)-OH: Contains a penicillamine residue, another sulfur-containing amino acid.
Fmoc-Hse(Trt)-OH: Contains homoserine, which lacks the thiol group.
Uniqueness: : this compound is unique due to the presence of the homocysteine residue, which allows for the formation of disulfide bonds. This property makes it particularly valuable in the synthesis of peptides that require enhanced stability and functionality .
特性
分子式 |
C19H19NO4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C19H19NO4S/c21-18(22)17(9-10-25)20-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,20,23)(H,21,22)/t17-/m0/s1 |
InChIキー |
AJIQMJNXUJBFPC-KRWDZBQOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCS)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)


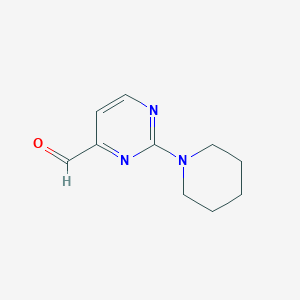

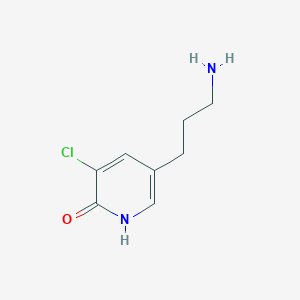


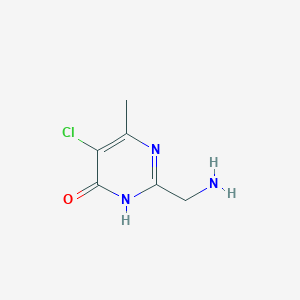
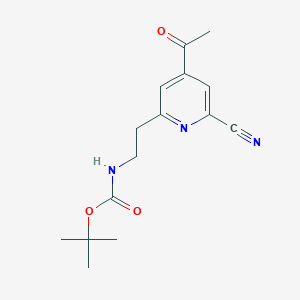

![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
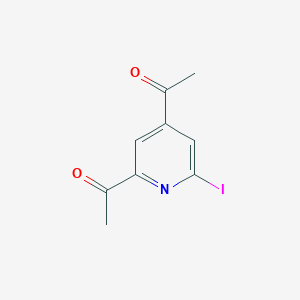
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
